

# Cross-referencing NMR data of 2,4-Dimethylheptan-4-ol with spectral databases

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## Compound of Interest

Compound Name: 2,4-Dimethylheptan-4-ol

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## A Comparative Guide to the NMR Spectral Data of 2,4-Dimethylheptan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for **2,4-Dimethylheptan-4-ol** against its structural isomers, 2,4-dimethylheptan-2-ol and 3,3-dimethylheptan-4-ol. Due to the limited availability of public experimental spectra for **2,4-Dimethylheptan-4-ol**, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are presented alongside available data for its isomers to offer a valuable resource for substance identification and characterization.

## Data Presentation: Comparative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,4-Dimethylheptan-4-ol** and its selected isomers. Predicted data for the primary compound were generated using a combination of computational models to ensure the highest possible accuracy.

Table 1:  $^1\text{H}$  NMR Spectral Data Comparison

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
2,4-Dimethylheptan-4-ol (Predicted)	0.88	t	3H	CH <sub>3</sub> (C7)
	0.92	d	6H	CH <sub>3</sub> (C1, C2')
	1.25	m	2H	CH <sub>2</sub> (C6)
	1.45	m	2H	CH <sub>2</sub> (C5)
	1.55	s	1H	OH
	1.65	m	1H	CH (C2)
	1.75	m	2H	CH <sub>2</sub> (C3)
2,4-dimethylheptan-2-ol	Data not readily available in this format			
3,3-dimethylheptan-4-ol	<sup>1</sup> H NMR data available in PubChem but not detailed in search results <sup>[1]</sup>			

Table 2: <sup>13</sup>C NMR Spectral Data Comparison

Compound	Chemical Shift ( $\delta$ ) [ppm]	Assignment
2,4-Dimethylheptan-4-ol (Predicted)	14.2	C7
22.8	C1, C2'	
17.1	C6	
42.5	C5	
73.0	C4	
50.0	C3	
25.0	C2	
2,4-dimethylheptan-2-ol	Data not readily available	
3,3-dimethylheptan-4-ol	Data not readily available	

## Experimental Protocols

The following is a standard protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for small organic molecules like **2,4-Dimethylheptan-4-ol**. This protocol is a synthesis of best practices recommended by instrument manufacturers and academic institutions.

### 1. Sample Preparation

- **Sample Quantity:** Weigh approximately 5-10 mg of the solid compound or use 20-50  $\mu\text{L}$  of a liquid sample.
- **Solvent:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ ). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR and is often included in the deuterated solvent by the manufacturer.

## 2. Instrument Setup

- Log in to the spectrometer control software.
- Insert the sample into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample in the magnet.

## 3. $^1\text{H}$ NMR Acquisition

- Load Standard Parameters: Load a standard proton experiment.
- Locking: The instrument will automatically lock onto the deuterium signal of the solvent.
- Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Receiver Gain: Adjust the receiver gain automatically.
- Pulse Width Calibration: Ensure the  $90^\circ$  pulse width is calibrated for the specific probe.
- Acquisition Parameters:
  - Number of Scans (ns): Typically 8 to 16 scans for a sample of this concentration.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 2-4 seconds.
  - Spectral Width (sw): Typically -2 to 12 ppm.
- Start Acquisition: Type 'zg' to start the experiment.

## 4. $^{13}\text{C}$ NMR Acquisition

- Load Standard Parameters: Load a standard carbon experiment (e.g., proton-decoupled).
- Locking and Shimming: Maintain the lock and shims from the  $^1\text{H}$  experiment.

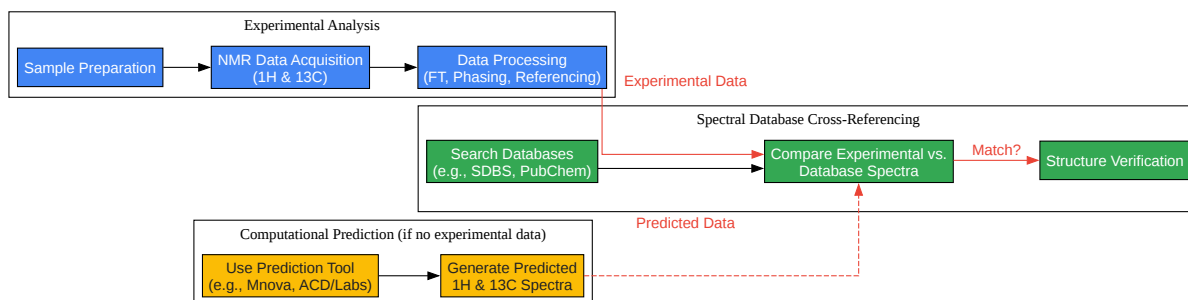
- Receiver Gain: Adjust the receiver gain automatically.
- Pulse Width Calibration: Use a calibrated 30° or 45° pulse angle.
- Acquisition Parameters:
  - Number of Scans (ns): Typically 64 to 1024 scans, depending on the sample concentration.
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time (aq): 1-2 seconds.
  - Spectral Width (sw): Typically 0 to 220 ppm.
- Start Acquisition: Type 'zg' to start the experiment.

## 5. Data Processing

- Fourier Transform (FT): Apply an exponential window function (line broadening) and perform a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to the entire spectrum.
- Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.
- Integration: Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Peak Picking: Identify and label the chemical shifts of the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing NMR data of a compound like **2,4-Dimethylheptan-4-ol** with spectral databases.



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Caption: Workflow for NMR data analysis and database cross-referencing.

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## References

- 1. 3,3-Dimethyl-4-heptanol | C<sub>9</sub>H<sub>20</sub>O | CID 543614 - PubChem [pubchem.ncbi.nlm.nih.gov]
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